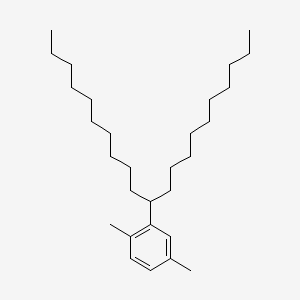
11-(2,5-Xylyl)heneicosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-(2,5-Xylyl)heneicosane is an organic compound with the molecular formula C29H52. It is also known as 2-(11-Henicosanyl)-1,4-dimethylbenzene. This compound is characterized by a long hydrocarbon chain attached to a benzene ring substituted with two methyl groups at the 2 and 5 positions. It is a member of the alkylbenzene family and is known for its unique structural properties .
Méthodes De Préparation
The synthesis of 11-(2,5-Xylyl)heneicosane typically involves a multi-step process. One common method includes the reaction of 2,4-alkaneanedione with 1-bromooctadecane in absolute ethanol, using 18-crown-6 as a catalyst to produce 2-heneicosanone. This intermediate is then reduced using hydrazine hydrate and potassium hydroxide in ethylene glycol to obtain this compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
11-(2,5-Xylyl)heneicosane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions typically involve the addition of hydrogen to the benzene ring or the hydrocarbon chain, often using reagents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where substituents like halogens or nitro groups can be introduced using reagents such as halogens or nitrating agents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
11-(2,5-Xylyl)heneicosane has several scientific research applications:
Chemistry: It is used as a model compound in studies of alkylbenzene behavior and reactivity.
Biology: Research has explored its role in biological systems, particularly in the study of lipid interactions and membrane dynamics.
Medicine: Its derivatives have been investigated for potential therapeutic applications, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 11-(2,5-Xylyl)heneicosane involves its interaction with molecular targets such as enzymes and receptors. Its long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function. The benzene ring can participate in π-π interactions and other non-covalent interactions, influencing the compound’s biological activity. Specific pathways involved depend on the context of its application, such as antimicrobial or anticancer mechanisms .
Comparaison Avec Des Composés Similaires
11-(2,5-Xylyl)heneicosane can be compared with other alkylbenzenes, such as:
Toluene: A simpler alkylbenzene with a single methyl group attached to the benzene ring.
Ethylbenzene: Contains an ethyl group attached to the benzene ring.
n-Heneicosane: A straight-chain hydrocarbon without the benzene ring.
The uniqueness of this compound lies in its combination of a long hydrocarbon chain and a substituted benzene ring, which imparts distinct physical and chemical properties .
Propriétés
Numéro CAS |
55373-91-6 |
|---|---|
Formule moléculaire |
C29H52 |
Poids moléculaire |
400.7 g/mol |
Nom IUPAC |
2-henicosan-11-yl-1,4-dimethylbenzene |
InChI |
InChI=1S/C29H52/c1-5-7-9-11-13-15-17-19-21-28(29-25-26(3)23-24-27(29)4)22-20-18-16-14-12-10-8-6-2/h23-25,28H,5-22H2,1-4H3 |
Clé InChI |
XDZKZNNMWLIULQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(CCCCCCCCCC)C1=C(C=CC(=C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethanone, 1-[4,5-dihydro-3-(4-nitrophenyl)-4-phenyl-5-isoxazolyl]-](/img/structure/B13943868.png)

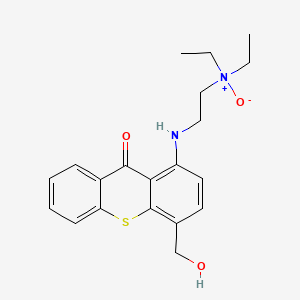
![4,6-Dichloro-1-methylpyrido[3,2-d]pyrimidin-2(1H)-one](/img/structure/B13943892.png)
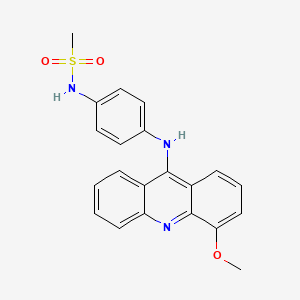

![tert-Butyl 2-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13943911.png)
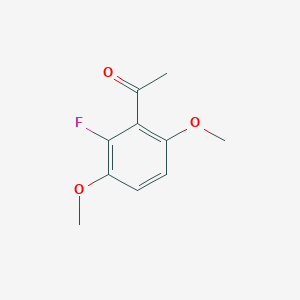
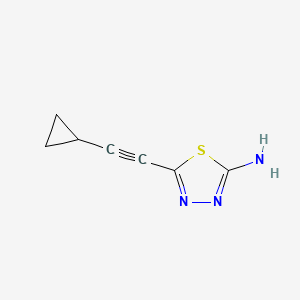
![8-bromo-2-(methylthio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13943920.png)
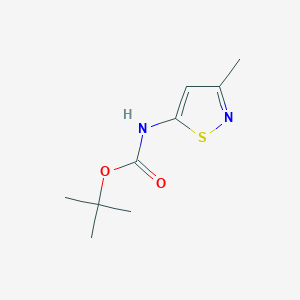
![2-[[2-(3,5-Dimethylphenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13943943.png)
